molecular formula C11H25N3 B081650 1,1,2,3,3-Pentaethylguanidine CAS No. 13439-89-9

1,1,2,3,3-Pentaethylguanidine

Cat. No.: B081650
CAS No.: 13439-89-9
M. Wt: 199.34 g/mol
InChI Key: NRGWEQLAXOTOPB-UHFFFAOYSA-N
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Description

Guanidine, N,N,N’,N’,N’'-pentaethyl-: is a derivative of guanidine, a compound known for its strong basicity and diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, N,N,N’,N’,N’'-pentaethyl- typically involves the reaction of guanidine with ethylating agents under controlled conditions. One common method is the reaction of guanidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution of the nitrogen atoms with ethyl groups .

Industrial Production Methods: Industrial production of Guanidine, N,N,N’,N’,N’'-pentaethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Guanidine, N,N,N’,N’,N’'-pentaethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Guanidine, N,N,N’,N’,N’'-pentaethyl- is used as a strong base and nucleophile in organic synthesis. It serves as a catalyst in various reactions, including the Michael addition and aldol condensation .

Biology: In biological research, this compound is used to study the effects of guanidine derivatives on enzyme activity and protein folding. It is also employed in the synthesis of biologically active molecules .

Medicine: Guanidine derivatives, including N,N,N’,N’,N’'-pentaethyl-, are investigated for their potential therapeutic applications, such as antiviral and anticancer agents. Their ability to interact with nucleic acids and proteins makes them promising candidates for drug development .

Industry: In the industrial sector, Guanidine, N,N,N’,N’,N’'-pentaethyl- is used in the production of polymers, resins, and other materials. Its strong basicity and nucleophilicity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Guanidine, N,N,N’,N’,N’'-pentaethyl- involves its interaction with molecular targets such as enzymes, nucleic acids, and proteins. The compound acts as a strong base, facilitating the deprotonation of substrates and enhancing their reactivity. It can also form stable complexes with metal ions, which play a crucial role in catalytic processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Guanidine, N,N,N’,N’,N’'-pentaethyl- is unique due to the presence of five ethyl groups, which significantly enhance its lipophilicity and alter its reactivity compared to other guanidine derivatives. This makes it particularly useful in applications requiring strong bases and nucleophiles with high solubility in organic solvents .

Properties

CAS No.

13439-89-9

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

1,1,2,3,3-pentaethylguanidine

InChI

InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-3)14(9-4)10-5/h6-10H2,1-5H3

InChI Key

NRGWEQLAXOTOPB-UHFFFAOYSA-N

SMILES

CCN=C(N(CC)CC)N(CC)CC

Canonical SMILES

CCN=C(N(CC)CC)N(CC)CC

13439-89-9

Synonyms

PENTAETHYL-GUANIDINE

Origin of Product

United States

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